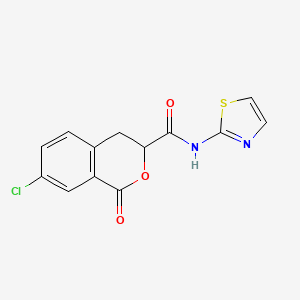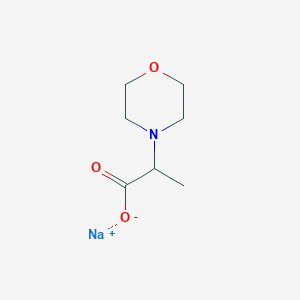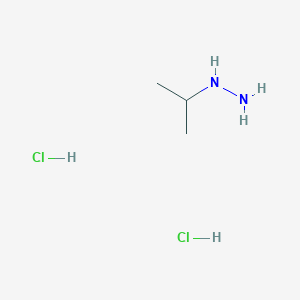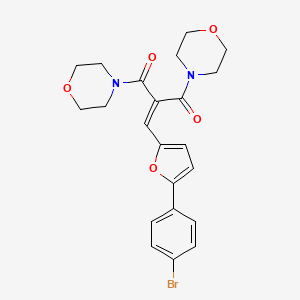
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as BFDGE and is a derivative of furan-2-carboxaldehyde.
Mécanisme D'action
The mechanism of action of BFDGE is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BFDGE has been shown to target the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which are key regulators of apoptosis.
Biochemical and Physiological Effects:
BFDGE has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which contributes to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BFDGE is its potent anticancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it readily available for laboratory experiments. However, the compound has some limitations, including poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of BFDGE. One potential direction is to investigate the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, BFDGE may have potential applications in other fields, such as material science, due to its unique chemical structure. Further research is needed to explore these potential applications.
In conclusion, BFDGE is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound's potent anticancer activity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the compound's mechanism of action and to optimize its properties for use in laboratory experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of BFDGE involves the reaction of furan-2-carboxaldehyde and 4-bromobenzaldehyde with morpholine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
BFDGE has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that BFDGE exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimorpholin-4-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c23-17-3-1-16(2-4-17)20-6-5-18(30-20)15-19(21(26)24-7-11-28-12-8-24)22(27)25-9-13-29-14-10-25/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXNCKVFICGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2768244.png)
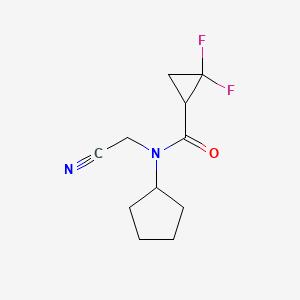
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
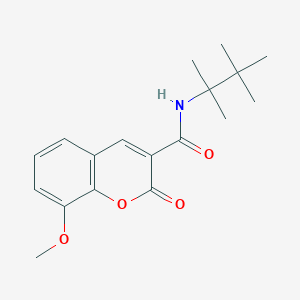
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)
![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2768254.png)
